N-(Azepan-3-ylmethyl)acetamide
Description
Positioning within Contemporary Chemical Biology and Medicinal Chemistry
In the landscape of modern drug discovery, N-(Azepan-3-ylmethyl)acetamide sits (B43327) at the intersection of scaffold-based drug design and the exploration of functional group contributions to bioactivity. Chemical biology often utilizes small molecules to probe biological systems, and compounds like this, with their specific three-dimensional structure and functional groups, can serve as valuable tools. researchgate.net Its potential applications are rooted in the established pharmacological importance of both the azepane ring and the acetamide (B32628) group. tandfonline.commdpi.com The study of such molecules contributes to a deeper understanding of structure-activity relationships (SAR), which is fundamental to the design of more potent and selective drugs. nih.gov
Overview of Azepane-Containing Chemical Scaffolds in Research
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.net This structural motif is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.net The flexibility of the seven-membered ring allows it to adopt multiple conformations, enabling it to interact with a diverse range of biological targets. evitachem.com
More than 20 drugs containing the azepane scaffold have received FDA approval for treating a wide array of diseases. nih.gov These applications span from cardiovascular conditions to central nervous system disorders. The development of novel and efficient methods for the synthesis of functionalized azepanes continues to be an active area of research, aiming to expand the chemical space for drug discovery. rsc.orgnih.gov
Table 1: Examples of FDA-Approved Drugs Containing an Azepane Scaffold
| Drug Name | Therapeutic Area |
| Benazepril | Antihypertensive |
| Epinastine | Antihistamine |
| Tolvaptan | Hyponatremia |
| Mianserin | Antidepressant |
| Balanol | Protein Kinase Inhibitor |
This table presents a selection of drugs and is not exhaustive.
Significance of the Acetamide Moiety in Chemical Compounds
The acetamide group (CH₃CONH-) is a common functional group in pharmaceuticals and plays a crucial role in determining a compound's physicochemical and biological properties. ontosight.ai It can participate in hydrogen bonding, which is vital for molecular recognition at the active sites of biological targets. mdpi.com The acetamide moiety can influence a molecule's solubility, metabolic stability, and membrane permeability, thereby affecting its pharmacokinetic profile. researchgate.net
Furthermore, the acetamide linkage is often incorporated into prodrugs, which are inactive compounds that are metabolized in the body to release the active drug. researchgate.net This strategy can be used to improve a drug's oral bioavailability or to target its delivery to specific tissues. The acetamide group is found in a wide range of therapeutic agents, from common analgesics to specialized anticancer drugs. mdpi.combohrium.com
Table 2: Properties and Roles of the Acetamide Moiety in Drug Design
| Property | Significance in Medicinal Chemistry |
| Hydrogen Bonding | Facilitates binding to biological targets like enzymes and receptors. |
| Polarity | Influences solubility and permeability across biological membranes. |
| Metabolic Stability | Can be designed to be stable or to be cleaved by enzymes (prodrugs). |
| Synthetic Accessibility | Readily incorporated into molecules using standard chemical reactions. |
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-7-9-4-2-3-5-10-6-9/h9-10H,2-7H2,1H3,(H,11,12) |
InChI Key |
ASOWCTYCVRRTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCCNC1 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the environment of specific nuclei, while Mass Spectrometry (MS) provides information on the molecular mass and fragmentation patterns.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. scielo.br For N-(Azepan-3-ylmethyl)acetamide, ¹H and ¹³C NMR would confirm the presence and connectivity of all atoms in the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the acetamide (B32628) group, the methylene (B1212753) bridge, and the azepane ring protons. The acetamide methyl group (CH₃-C=O) would likely appear as a sharp singlet in the upfield region, typically around δ 2.0 ppm. The protons of the methylene bridge (-CH₂-NH) and the azepane ring would resonate in the δ 1.5-3.5 ppm range. Due to the chiral center at the 3-position of the azepane ring and the potential for slow ring inversion, many of the azepane and methylene bridge protons would likely appear as complex multiplets. 2D NMR techniques like COSY (Correlation Spectroscopy) would be essential to trace the proton-proton coupling networks and definitively assign these complex signals.
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this molecule, nine distinct signals would be anticipated. The carbonyl carbon (C=O) of the acetamide group would be the most downfield signal, typically appearing in the δ 170-175 ppm region. compoundchem.comwisc.edu The acetamide methyl carbon would be found far upfield (around δ 20-25 ppm). The six carbons of the azepane ring and the single carbon of the methylene bridge would resonate in the intermediate δ 25-60 ppm range. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, and CH carbons.
A hypothetical assignment of the NMR signals for this compound is presented below.
Hypothetical ¹H NMR Data for this compound Data is illustrative and based on typical chemical shifts for similar functional groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Broad Singlet | 1H | NH -C=O |
| ~3.0 - 3.4 | Multiplet | 2H | CH₂ -NH (Methylene Bridge) |
| ~2.6 - 3.0 | Multiplet | 4H | Azepane C2-H₂ and C7-H₂ |
| ~2.0 | Singlet | 3H | CH₃ -C=O |
| ~1.5 - 1.9 | Multiplet | 7H | Azepane C3-H , C4-H₂ , C5-H₂ , C6-H₂ |
Hypothetical ¹³C NMR Data for this compound Data is illustrative and based on typical chemical shifts for similar functional groups.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O (Amide) |
| ~55 | Azepane C 2 |
| ~53 | Azepane C 7 |
| ~45 | C H₂ (Methylene Bridge) |
| ~38 | Azepane C 3 |
| ~30 | Azepane C 6 |
| ~28 | Azepane C 4 |
| ~26 | Azepane C 5 |
| ~23 | C H₃ (Amide) |
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₈N₂O), the calculated molecular weight is approximately 170.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 170.
A common and diagnostic fragmentation pathway for amides is α-cleavage at the carbonyl group, specifically the cleavage of the N-CO bond. nih.govunl.ptrsc.org This would lead to two primary fragments. Cleavage resulting in the loss of the acetamide group would generate a fragment corresponding to the azepan-3-ylmethylaminium ion. More likely, cleavage would result in the formation of a stable acylium ion [CH₃CO]⁺ at m/z = 43. Another significant fragmentation would involve cleavage of the bond between the azepane ring and the methylene group, which could lead to a characteristic fragment from the azepane ring itself, such as the loss of the side chain to give an ion at m/z = 98 or 99, corresponding to the azepane ring structure. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the definitive method. nih.govnih.gov This technique would require growing a suitable single crystal of this compound. The resulting diffraction data would allow for the calculation of an electron density map, revealing the exact position of each atom. cam.ac.uk
This analysis would provide unambiguous data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov Of particular interest would be the conformation of the seven-membered azepane ring (e.g., chair, twist-chair) and the geometry of the amide bond, which is typically planar. Furthermore, X-ray crystallography would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule, which strongly influences the physical properties of the compound. researchgate.net
Computational Chemistry Approaches to Molecular Conformation
Computational chemistry, particularly methods based on quantum mechanics, provides powerful insights into molecular structure, stability, and dynamics that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method to predict the lowest energy (ground state) geometry of a molecule. imist.ma Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its most stable three-dimensional structure. nih.gov Such calculations would provide theoretical values for bond lengths and angles that could be compared with experimental data from X-ray crystallography, if available. The calculations would also determine the preferred conformation of the flexible azepane ring, which is known to adopt several low-energy forms such as chair and twist-boat conformations. rsc.orgresearchgate.net
Beyond a single ground state, this compound exists as a population of interconverting conformational isomers. The azepane ring is highly flexible, and computational methods can be used to map the potential energy surface of its various conformations. rsc.orglifechemicals.com
Furthermore, the C-N bond of the amide group exhibits significant double-bond character due to resonance, leading to a substantial energy barrier to rotation. nih.govbas.bg This restricted rotation results in the existence of cis and trans isomers, although the trans conformation is typically more stable in secondary amides. DFT calculations can be used to model the transition state for this rotation and accurately predict the height of the rotational energy barrier, a value that can often be experimentally verified using dynamic NMR spectroscopy. researchgate.netacs.orgrsc.org
Application of Quantum Chemical Topological Studies
Quantum chemical topology partitions the molecular space into distinct regions, such as atomic basins, and characterizes the nature of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density and other related fields. The most prominent methods within this framework are the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Non-Covalent Interaction (NCI) index. While specific studies on this compound are not extensively available, the application of these methods to structurally related acetamide derivatives provides valuable insights into how they can be used to understand its structural and conformational characteristics.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, developed by Richard Bader, is a theoretical framework that defines chemical concepts such as atoms and bonds based on the topology of the electron density, ρ(r). The analysis focuses on the critical points of ρ(r), where the gradient of the electron density is zero. For instance, a bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties at this BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide a quantitative measure of the bond's character.
In the context of acetamide derivatives, QTAIM can be employed to:
Characterize Covalent Bonds: The amide C-N bond, for example, can be analyzed to quantify its degree of double bond character, which arises from resonance.
Identify and Quantify Non-Covalent Interactions: Intramolecular hydrogen bonds, which can play a crucial role in determining the conformational preferences of this compound, can be identified and their strength estimated. A positive value of ∇²ρ at the BCP of a hydrogen bond indicates a closed-shell interaction, typical of non-covalent bonds.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. unirioja.es ELF analysis provides a visual and quantitative description of electron localization in a molecule, allowing for the identification of core electrons, covalent bonds, and lone pairs. unirioja.es The molecular space is partitioned into basins of attractors, each corresponding to a region of high electron localization.
For a molecule like this compound, ELF analysis can reveal:
The spatial arrangement and population of electron pairs, offering a visual representation that aligns with the Valence Shell Electron Pair Repulsion (VSEPR) theory. unirioja.es
The nature of bonding in different parts of the molecule, from the covalent bonds within the azepane ring and the acetamide group to the regions of non-bonding electrons.
Non-Covalent Interaction (NCI) Index
The NCI index is a powerful tool for visualizing and characterizing weak, non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots generate isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonds. The color of the isosurface is typically mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between attractive (blue/green) and repulsive (red) interactions.
In the analysis of this compound, NCI plots would be particularly useful for:
Visualizing intramolecular hydrogen bonds that may exist between the amide proton and the nitrogen atom of the azepane ring, or other potential hydrogen bond acceptors.
Identifying regions of steric hindrance that may influence the conformational landscape of the molecule.
Detailed Research Findings from Related Acetamides
While a dedicated topological analysis of this compound is not available in the reviewed literature, studies on similar molecules provide a template for the expected findings. For instance, computational studies on N-substituted acetamides have utilized these methods to explore conformational preferences and intramolecular interactions.
In a study of 2-cyano-N-cyclopropylacetamide, quantum chemical calculations, including Natural Bond Orbital (NBO) analysis which shares theoretical underpinnings with topological methods, were used to investigate the electronic characteristics and reactive sites of the molecule. researchgate.net Similarly, research on N-benzylacetamide has employed computational methods to understand its structural and electronic properties. nih.gov
The following table presents hypothetical yet representative data that would be expected from a QTAIM analysis of key bonds in this compound, based on typical values observed for similar bonds in other organic molecules.
| Bond | Topological Parameter | Typical Value (a.u.) | Interpretation |
|---|---|---|---|
| Amide C=O | Electron Density (ρ) | ~0.40 - 0.50 | High electron density indicative of a strong covalent bond. |
| Laplacian of Electron Density (∇²ρ) | Negative | Charge concentration, characteristic of a shared interaction (covalent). | |
| Total Energy Density (H(r)) | Negative | Covalent character. | |
| Amide C-N | Electron Density (ρ) | ~0.25 - 0.30 | Significant electron density, suggesting partial double bond character. |
| Laplacian of Electron Density (∇²ρ) | Slightly negative to slightly positive | Intermediate character between shared and closed-shell interaction. | |
| Total Energy Density (H(r)) | Slightly negative | Predominantly covalent character. | |
| Intramolecular H-bond (e.g., N-H···N) | Electron Density (ρ) | ~0.01 - 0.04 | Low electron density, typical of non-covalent interactions. |
| Laplacian of Electron Density (∇²ρ) | Positive | Charge depletion, characteristic of a closed-shell interaction. | |
| Total Energy Density (H(r)) | Slightly positive or slightly negative | Indicates a non-covalent interaction, with the sign depending on the strength. |
These quantum chemical topological studies provide a detailed and nuanced understanding of the chemical bonding and conformational landscape of this compound. By quantifying the strength and nature of both covalent and non-covalent interactions, these methods offer valuable insights that complement experimental structural data.
Biological Activity and Mechanistic Research in Preclinical Models
Enzyme Inhibition Studies
Enzyme inhibition represents a primary mechanism through which therapeutic agents exert their effects. For N-(Azepan-3-ylmethyl)acetamide, its core structure, featuring an acetamide (B32628) group and an azepane ring, suggests potential interactions with several enzyme families. The following sections explore the inhibitory activities of structurally related compounds against key enzymes, forming a basis for predicting the potential biological profile of this compound.
The acetamide functional group is a common scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Many acetamide derivatives have been developed and investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. researchgate.netoup.com The development of selective COX-2 inhibitors was aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. oup.com
Researchers have synthesized a variety of acetamide derivatives, such as those incorporating pyrazole and triazole moieties, which have demonstrated significant anti-inflammatory and COX-2 inhibitory effects. oup.com For instance, compounds like 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide have shown potential as anti-inflammatory agents by targeting COX-2. oup.com The molecular design often includes features intended to enhance selectivity and efficacy, and the acetamide linkage is crucial for the biological activity of many of these compounds. mdpi.com The use of prodrug strategies involving acetamide molecules has also been explored to improve pharmacokinetic properties. researchgate.netmdpi.com
| Compound Class | Reported Biological Activity | Reference |
|---|---|---|
| General Acetamide Derivatives | Exhibit cyclooxygenase-II inhibitory activity, used to treat arthritis, pain, and fever. | researchgate.net |
| Triazole Acetamide Compounds | COX-2 inhibitory potency and selectivity are dependent on substituents. | oup.com |
| Aceclofenac Amino Acid Prodrugs | Designed to enhance solubility and stability while mitigating side effects. | nih.gov |
Fumarate hydratase (FH) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, responsible for the reversible hydration of fumarate to malate. uniprot.org Inhibition of FH leads to an accumulation of fumarate, which has been shown to have profound effects on cellular metabolism and signaling. uniprot.orgnih.gov Specifically, FH inhibition can trigger innate immune responses through the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA), which in turn activate cytosolic nucleic acid sensors. uniprot.org This link between mitochondrial metabolism and innate immunity is a significant area of research. uniprot.org However, based on the available scientific literature, there is no direct evidence to suggest that this compound or its close structural analogues act as inhibitors of fumarate hydratase. Research connecting acetamide or azepane derivatives to this particular enzymatic inhibition is currently lacking.
The azepane ring is a key structural feature of this compound. Related seven-membered ring structures, specifically azepan-3-ones, have been successfully utilized to develop potent inhibitors of Cathepsin K. nih.gov Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a primary target for therapies aimed at reducing bone resorption in conditions like osteoporosis. nih.gov
The development of azepanone-based inhibitors showed improved configurational stability compared to earlier five- and six-membered ring ketone inhibitors. nih.gov These compounds have demonstrated high potency, with some analogues exhibiting inhibition constants (Ki) in the nanomolar and even picomolar range against human Cathepsin K. nih.gov The introduction of the seven-membered ring was found to lock the molecule into a bioactive conformation, thereby increasing potency. nih.gov
| Compound ID | Target Enzyme | Inhibition Constant (Ki or Ki,app) | Reference |
|---|---|---|---|
| Azepanone-based inhibitor 20 | Human Cathepsin K | 0.16 nM | nih.gov |
| Azepanone-based inhibitor 24 | Human Cathepsin K | 0.0048 nM | nih.gov |
| Azepanone-based inhibitor 24 | Rat Cathepsin K | 4.8 nM | nih.gov |
| Azepanone-based inhibitor 5 | Human Cathepsin K | 0.16 nM | nih.gov |
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drug development. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The acetamide moiety has been incorporated into various classes of compounds designed as tubulin polymerization inhibitors.
For example, novel thiazole-2-acetamide derivatives have been synthesized and evaluated for their antiproliferative activity, showing potent inhibition of tubulin polymerization, in some cases exceeding the potency of reference compounds like combretastatin A-4. uniprot.org Similarly, chalcone-linked acetamide derivatives have been identified as effective inhibitors of tubulin polymerization. These findings suggest that the acetamide scaffold can be a valuable component in the design of new anticancer agents targeting microtubule dynamics.
| Compound Class/ID | Activity | IC50 Value | Reference |
|---|---|---|---|
| Thiazole derivative 10a | Tubulin Polymerization Inhibition | 2.69 µM | uniprot.org |
| Thiazole derivative IV | Tubulin Polymerization Inhibition | 2.00 ± 0.12 μM | uniprot.org |
| Chalcone derivative 45 | Tubulin Polymerization Inhibition | 5.3 µM | |
| Chalcone derivative 46 | Tubulin Polymerization Inhibition | 8.5 µM |
Cysteine synthase A (CysK) is an enzyme involved in the final step of cysteine biosynthesis in bacteria. nih.gov Contrary to activation, research on thioacetamide analogues has revealed a disruptive or inhibitory interaction with this enzyme. Specifically, a class of N-(phenyl)thioacetamide-linked 1,2,3-triazoles (TATs) has been identified as antimetabolites that target CysK. researchgate.netnih.gov
These thioacetamide derivatives function by creating a "false product" with O-acetyl-L-serine, a substrate of CysK, thereby disrupting the normal cysteine biosynthesis pathway. researchgate.net This mechanism of action has been explored for the development of new antibacterial agents, particularly against Gram-negative bacteria. mdpi.comnih.gov The available literature points towards thioacetamide analogues acting as disruptors or inhibitors of Cysteine Synthase A, rather than activators.
The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. oup.com As such, 5-LOX is an attractive target for the development of anti-inflammatory drugs. oup.com While direct studies on this compound are not available, research on related structures provides some context.
Derivatives of diclofenac, a well-known NSAID that contains an N-phenylacetamide core structure, have been synthesized and evaluated as multi-target inhibitors, including activity against 5-LOX. oup.com For instance, certain pyrazoline-sulfonamide derivatives of diclofenac have demonstrated 5-LOX inhibition with IC50 values in the sub-micromolar to micromolar range. oup.com This suggests that the broader class of compounds containing acetamide functionalities may possess the potential to inhibit 5-LOX, although specific research on azepane-containing variants is needed to confirm this hypothesis.
| Compound Class/ID | Activity | IC50 Value | Reference |
|---|---|---|---|
| Diclofenac-Triazole Lead 12 | 5-LOX Inhibition | 1.21 µM | oup.com |
| Pyrazoline-sulfonamide derivative 39 | 5-LOX Inhibition | 0.98 µM | oup.com |
Receptor Modulation and Ligand-Target Interactions
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.org Blockade of H3 receptors by antagonists can enhance the release of neurotransmitters like acetylcholine, dopamine (B1211576), and norepinephrine, which are crucial for cognitive processes. nih.gov Consequently, H3R antagonists are being investigated for their potential in treating neurodegenerative conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). wikipedia.orgnih.gov While the direct interaction of this compound with H3R is not documented, the development of various H3R antagonists highlights the therapeutic potential of targeting this receptor. nih.govrndsystems.comdrugbank.com
Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are a key therapeutic strategy for Alzheimer's disease. wikipedia.org Numerous acetamide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov
A novel series of thiazole acetamides, for instance, was synthesized and showed in vitro inhibitory activity against both AChE and BChE. nih.gov One of the most potent compounds in this series, compound 6d , exhibited an IC50 value of 3.14 ± 0.16 μM for AChE, with a selectivity index of 2.94 against BuChE. nih.gov Another study on naphthyl-functionalized acetamide derivatives identified four compounds (1h, 1j, 1k, and 2l ) that were selective for BChE, with IC50 values ranging from 3.30 to 5.03 µM, which is more active than the control drug, galantamine. nih.gov
| Compound Class | Target Enzyme | Potency (IC50) | Reference |
| Thiazole Acetamides | AChE | 3.14 ± 0.16 μM (for compound 6d) | nih.gov |
| Naphthyl-functionalized Acetamides | BChE | 3.30 - 5.03 µM | nih.gov |
This table presents data for representative acetamide derivatives, not this compound.
Monoamine oxidase B (MAO-B) is an enzyme that breaks down dopamine in the brain, and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. parkinson.org Several known MAO-B inhibitors, such as safinamide and milacemide, contain an acetamide group in their chemical structure. researchgate.net This has prompted research into other acetamide derivatives as potential MAO-B inhibitors. researchgate.net
For example, a series of 2-phenoxyacetamide analogues were synthesized and evaluated for their MAO inhibitory activity. researchgate.net Another study focused on halogenated trimethoxy chalcone derivatives, with compound CH5 being the most potent MAO-B inhibitor with an IC50 value of 0.46 µM. nih.gov This compound was also found to be selective for MAO-B over MAO-A. nih.gov
| Compound Class | Potency (IC50) for MAO-B | Selectivity over MAO-A | Reference |
| Halogenated Trimethoxy Chalcones | 0.46 µM (for compound CH5) | 31.3 (for compound CH5) | nih.gov |
| Known MAO-B Inhibitors | Varies (e.g., Rasagiline IC50 = 4.43 nM) | Varies (e.g., Rasagiline ~93-fold) | medchemexpress.com |
This table presents data for representative acetamide-containing compounds, not this compound.
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. nih.govnih.gov Small molecules that can interfere with this pathway are of great interest in cancer immunotherapy. uvic.cafrontiersin.org
Research has shown that certain amide analogues of brefelamide can suppress PD-L1 expression in cancer cell lines. nih.gov Similarly, a study on new sulfonamide derivatives coupled with salicylamide or anisamide scaffolds identified compounds that act as immune checkpoint PD-L1 inhibitors. researchgate.net One of the most active compounds, 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) , showed 57.152% inhibition in a screening ELISA assay. researchgate.net These findings suggest that acetamide and related amide structures can serve as scaffolds for the development of PD-1/PD-L1 pathway inhibitors.
Antiproliferative Activity in Preclinical In Vitro Cellular Models
Various acetamide derivatives have demonstrated antiproliferative effects against a range of cancer cell lines. nih.gov For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were synthesized and evaluated for their cytotoxic activity. Compound 8a from this series was the most active against Hela cells, with an IC50 value of 1.3±0.14 µM.
Polyamine aza-cyclic compounds have also shown anti-proliferative activity. nih.govresearchgate.net Compounds CL4 and CL8 , synthesized by cross-linking hexacyclen, were effective against A431 epidermoid carcinoma cells with IC50 values of 775.1 µg/mL and 8.4 µg/mL, respectively. nih.gov
| Compound Class | Cell Line | Antiproliferative Potency (IC50) | Reference |
| Thiazole Acetamides | Hela | 1.3 ± 0.14 µM (for compound 8a) | |
| Polyamine Aza-cyclics | A431 | 8.4 µg/mL (for compound CL8) | nih.gov |
| Quillaic Acid Derivatives | HCT116 | 2.46 μM (for compound E) | frontiersin.org |
This table presents data for representative acetamide and cyclic amine derivatives, not this compound.
The antiproliferative activity of many compounds is often linked to their ability to induce cell cycle arrest at specific phases, preventing cancer cells from dividing. researchgate.netnih.gov Several studies have investigated the mechanisms of cell cycle arrest induced by acetamide derivatives.
A study on a new ciprofloxacin derivative showed that it caused cell cycle arrest at the G2/M phase in both HCT116 and A549 cancer cell lines. iiarjournals.org This was accompanied by the overexpression of p53 and Bax proteins and decreased expression of p21 and bcl2 genes. iiarjournals.org Another study on quillaic acid derivatives found that a potent compound, E , induced a dose-dependent G1 phase-transition arrest in HCT116 cells. frontiersin.org At a concentration of 30 µM, 81.2% of the cells were arrested in the G1 phase, compared to 53.9% in the untreated group. frontiersin.org Polyamine aza-cyclic compounds have also been shown to interrupt the cell cycle of A431 epidermoid carcinoma cells in the S-phase. nih.gov
| Compound Class | Cell Line | Phase of Cell Cycle Arrest | Key Molecular Changes | Reference |
| Ciprofloxacin Derivative | HCT116, A549 | G2/M | ↑p53, ↑Bax, ↓p21, ↓bcl2 | iiarjournals.org |
| Quillaic Acid Derivative | HCT116 | G1 | Not specified | frontiersin.org |
| Polyamine Aza-cyclic | A431 | S | Not specified | nih.gov |
This table presents data for representative acetamide and cyclic amine derivatives, not this compound.
Induction of Apoptotic Pathways
While specific studies on this compound's ability to induce apoptosis are not available, research on related chemical structures provides insight into potential mechanisms. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells.
Thioacetamide, a related acetamide compound, has been shown to induce apoptosis in rat liver cells. Studies indicate that it can trigger cell death sequentially, starting with apoptosis at lower concentrations and leading to necrosis at higher concentrations nih.govresearchgate.net. The process in rat hepatocytes involves distinct morphological changes characteristic of apoptosis, such as cellular condensation and the formation of apoptotic bodies nih.govresearchgate.net. Interestingly, in some models, thioacetamide-induced apoptosis can occur without the typical DNA fragmentation ladder, suggesting alternative apoptotic pathways may be activated nih.gov.
Furthermore, derivatives of dibenzo[b,f]azepine have been designed as anticancer agents that function by inducing apoptosis. One such derivative was found to arrest the cell cycle and significantly increase the ratio of apoptotic cells in leukemia cell lines nih.gov. The induction of apoptosis is a key mechanism for the anticancer effects of many therapeutic agents, and proteins from the Bcl-2 family are central regulators of this process frontiersin.org. Although these compounds are structurally distinct from this compound, their activities highlight the potential for azepane and acetamide moieties to be incorporated into molecules that modulate apoptotic pathways.
Antimicrobial Activity Studies
Antibacterial Efficacy (e.g., against Escherichia coli, Mycobacterium tuberculosis)
There is no specific research on the antibacterial activity of this compound. However, the broader class of acetamide derivatives has been the subject of extensive research for new antibacterial agents, showing efficacy against both Gram-negative bacteria like Escherichia coli and the pathogen responsible for tuberculosis, Mycobacterium tuberculosis.
Various studies have synthesized and tested novel acetamide derivatives, demonstrating significant antibacterial potential. For instance, a series of benzimidazole-based acetamide derivatives showed high potency against E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL ijpsdronline.com. Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole exhibited MIC values against E. coli that were comparable to the standard drug levofloxacin acs.orgnih.gov. Phenylacetamide derivatives have also been identified as potent inhibitors of E. coli ParE, a key bacterial enzyme, with MIC values as low as 0.64 μg/mL nih.gov.
In the context of tuberculosis, numerous acetamide derivatives have shown promise. Benzothiazole-aryl amine derivatives containing an acetamide linker displayed remarkable antitubercular activity against Mycobacterium tuberculosis, with some compounds having a MIC value of 25 μg/mL asianpubs.org. Other research on acetamide-substituted benzazoles reported potent activity against multidrug-resistant M. tuberculosis, with MIC values as low as 1.05 µM dergipark.org.tr. The discovery of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives as inhibitors of the essential mycobacterial enzyme DprE1 further underscores the potential of this chemical class, with some compounds showing MIC values of 0.78-1.56 μM nih.gov.
| Compound Series | Target Organism | Reported MIC | Reference |
|---|---|---|---|
| Benzimidazole-N-phenyl acetamides | Escherichia coli | 6.25–12.5 μg/mL | ijpsdronline.com |
| Phenylacetamide derivatives | Escherichia coli | 0.64 μg/mL | nih.gov |
| Benzothiazole-aryl amine acetamides | Mycobacterium tuberculosis | 25 μg/mL | asianpubs.org |
| N-(benzazole-2-ylmethyl)-2-substituted phenylacetamides | Mycobacterium tuberculosis (MDR) | 1.05–4.10 µM | dergipark.org.tr |
| N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamides | Mycobacterium tuberculosis | 0.78–1.56 μM | nih.gov |
Antiviral Activity (general for acetamides/azepanes)
The general classes of acetamide and azepane compounds have been explored for antiviral properties. Heterocyclic compounds are a major focus in the development of new antiviral drugs due to their diverse physiological activities nih.gov.
Specifically, semisynthetic triterpenoids incorporating an A-ring azepano fragment have been evaluated for activity against DNA viruses. Several azepano-triterpenoid derivatives demonstrated high potency against Human Cytomegalovirus (HCMV), with half-maximal effective concentration (EC50) values as low as 0.11 µM and high selectivity indexes, indicating a favorable profile of antiviral activity versus cellular toxicity nih.gov. Azepane-based motifs are considered promising for drug discovery across various therapeutic areas, including antiviral applications researchgate.netnih.gov.
Antiparasitic Activity (e.g., against Cryptosporidium)
Cryptosporidium is a protozoan parasite that causes severe diarrheal disease, and effective treatments are urgently needed nih.gov. While this compound has not been specifically tested, related acetamide and azepane-like structures have shown significant promise.
A study focused on aryl acetamide derivatives identified potent lead compounds for treating cryptosporidiosis nih.gov. One derivative, SLU-10482, exhibited an EC50 of 0.07 μM against the parasite and was effective in a mouse model of Cryptosporidium infection nih.gov. This highlights the potential of the acetamide scaffold in developing new antiparasitic agents.
Additionally, a class of compounds known as bicyclic azetidines, which are structurally related to azepanes, were found to potently inhibit the growth of multiple Cryptosporidium species nih.govnih.gov. These compounds, originally investigated as antimalarials, were effective in clearing the parasite in immunocompromised mice . Their mechanism of action involves inhibiting the parasite's phenylalanyl-tRNA synthetase, an enzyme essential for protein production researchgate.net.
| Compound Series | Activity Metric | Reported Value | Reference |
|---|---|---|---|
| Aryl Acetamide (SLU-2633) | EC50 | 0.17 μM | nih.gov |
| Aryl Acetamide (SLU-10482) | EC50 | 0.07 μM | nih.gov |
| Bicyclic Azetidines | EC50 | <0.4 nM to 96 nM | nih.govnih.gov |
Neuroprotective Potential and Related Mechanisms
Impact on Neurotransmitter Metabolic Pathways
Direct studies on this compound's effect on neurotransmitter metabolism are unavailable. However, research on acetamide itself has shown that it can influence the expression of key amino acid neurotransmitters in the brain. A study investigating the effects of acetamide on the cerebral cortex of rats found that it could alter the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, and glutamate (Glu), the primary excitatory neurotransmitter nih.gov.
The study observed that high doses of acetamide had a curative effect on lesions induced by tetramine poisoning. It modulated the expression of both GABA and glutamate, suggesting an interaction with the metabolic pathways that synthesize or degrade these crucial neurotransmitters nih.gov. This indicates that compounds with an acetamide structure could potentially influence the balance of excitatory and inhibitory signaling in the central nervous system. The stimulant modafinil, which is chemically a sulfinylacetamide, is known to interact with various neurotransmitter systems, further suggesting that the acetamide scaffold can be part of neuroactive molecules wikipedia.org.
Structure Activity Relationship Sar Studies
Impact of Structural Modifications on Biological Activity
The biological activity of compounds containing the azepane scaffold is significantly influenced by structural modifications. The azepane ring, a seven-membered nitrogen heterocycle, offers a flexible and conformationally diverse core that is pivotal in drug design. nih.govlifechemicals.com Its non-planar nature allows it to adopt various conformations, which can be crucial for optimizing interactions with biological targets. researchgate.netjopir.in Structure-activity relationship (SAR) studies on various azepane-based compounds have highlighted that the nature and position of substituents on this ring dramatically affect binding affinity and selectivity. jopir.in
Elucidation of Key Pharmacophoric Elements
Pharmacophore modeling for N-substituted acetamide (B32628) derivatives has identified several key elements crucial for biological activity. A typical pharmacophore for this class of compounds includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. For instance, in a series of N-phenyl-2,2-dichloroacetamide analogues, QSAR studies were employed to optimize the pharmacophoric requirements for potent activity. researchgate.net The acetamide moiety itself is a significant pharmacophoric element, with the nitrogen atom often acting as a hydrogen bond acceptor and the carbonyl group participating in hydrogen bonding. jopir.inacs.org The azepane ring contributes to the hydrophobic and steric profile of the molecule, and its substitution pattern can introduce additional interaction points. For related acetamide derivatives, the presence of an aromatic ring, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature were identified as essential for activity.
Role of Specific Functional Groups and Substituents (e.g., Fluorine)
The introduction of specific functional groups and substituents can dramatically alter the pharmacological profile of a molecule. Fluorine, in particular, plays a multifaceted role in medicinal chemistry. nih.gov Its high electronegativity and small size allow it to modulate the electronic properties and metabolic stability of a compound without significantly increasing its size. nih.gov
In various classes of bioactive molecules, including acetamide derivatives, the strategic placement of fluorine atoms can lead to:
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as interactions with backbone amides or forming hydrogen bonds. nih.gov
Improved Metabolic Stability: Substitution with fluorine at sites prone to metabolic oxidation can block these pathways, thereby increasing the compound's half-life. nih.gov
Modified Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, and excretion. nih.gov
For example, studies on fluoro-thiourea derivatives have shown that the presence and position of fluorine bonds are key predictors of anticancer activity in QSAR models. researchgate.net In a series of pyrazolopyrimidine acetamides, the inclusion of a fluorine atom on a phenyl moiety was a key design element for developing potent ligands for the translocator protein (TSPO). mdpi.comresearchgate.net The substitution of a nonfluorinated benzene (B151609) ring with a 1,3,5-trifluorobenzene (B1201519) moiety in one instance led to a four-fold increase in binding affinity. nih.gov
The table below summarizes the impact of various substituents on the activity of a series of N,N-disubstituted pyrazolopyrimidine acetamides, illustrating the importance of specific functional groups. mdpi.com
| Compound | Substituents on Acetamide Nitrogen | Binding Affinity (Ki, nM) |
| GMA 7 | N-Methyl, N-ethyl | 17.10 |
| GMA 9 | N-ethyl, N-isopropyl | 13.27 |
| GMA 12 | N,N-di(2-methoxyethyl) | 25.37 |
| GMA 15 | N-ethyl, N-phenyl | 0.06 |
| DPA-714 (Reference) | N,N-diethyl | 3.66 |
Conformational Influences on Binding Affinity and Selectivity
The conformational flexibility of the azepane ring is a critical determinant of its biological activity. lifechemicals.com The seven-membered ring can exist in several low-energy conformations, such as chair and boat forms, and the preferred conformation for receptor binding may not be the lowest energy state in solution. jopir.innih.gov The ability to introduce specific substituents into the azepane ring can bias it towards a particular conformation, which is an important strategy in effective drug design. lifechemicals.com
For N,N-disubstituted-1,4-diazepane (a related seven-membered ring) orexin (B13118510) receptor antagonists, studies have shown that these molecules exist in an unexpected low-energy conformation featuring a twist-boat ring structure. This specific conformation is believed to mimic the bioactive state required for receptor binding. nih.gov This highlights that understanding and controlling the conformational preferences of the azepane ring in N-(Azepan-3-ylmethyl)acetamide is likely crucial for optimizing its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For various acetamide derivatives, QSAR studies have been instrumental in predicting activity and guiding the design of new, more potent analogs. researchgate.netnih.gov
In a study of acetamidosulfonamide derivatives, QSAR models were constructed using multiple linear regression. nih.gov These models revealed that descriptors related to mass, polarizability, electronegativity, and the presence of specific bonds were essential predictors of activity. researchgate.net The generated models showed high correlation coefficients, indicating their predictive power. nih.gov For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both 2D and 3D-QSAR models were developed to predict their anti-influenza virus activity, providing insights into the structural requirements for inhibition. semanticscholar.org Such models could be similarly applied to analogs of this compound to identify key structural features that correlate with their biological effects.
Computational Ligand-Target Interaction Analysis
Computational methods are vital for understanding how a ligand like this compound might interact with its biological target at a molecular level.
Molecular Docking Simulations
Molecular docking is a computational tool that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. unar.ac.id This technique is widely used to elucidate the binding mode of ligands and to screen virtual libraries of compounds for potential binders. core.ac.uk
For various acetamide and azepane derivatives, molecular docking studies have provided valuable insights into their mechanism of action. nih.govnih.gov For example, in a study of novel azepine derivatives based on a quinazolinone moiety, molecular docking was used to investigate their binding affinity against various protein targets. The results showed a correlation between the calculated binding energy (Mol Dock score) and the experimentally observed antimicrobial and anticancer activities. nih.gov Similarly, docking studies of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives helped to reveal their mode of interaction with the active site of the target enzyme, Enoyl-acyl-carrier protein reductase. core.ac.uk These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking of 2-chloro-N-(3-methoxyphenyl)acetamide with human topoisomerase α2 (TOP2A) protein helped to quantify its binding affinity and validate its potential as an inhibitor. researchgate.net
The table below shows example results from a molecular docking study of novel azepine derivatives against the SMO protein, a target in the Hedgehog signaling pathway, illustrating how binding energy scores are used to rank potential inhibitors. nih.gov
| Compound | Target Protein | Binding Energy (Mol Dock Score, kcal/mol) | Key Interactions |
| Diazepine (3a) | SMO | -160.55 | H-bond with Tyr394, Pi-Pi stacking with Tyr394 |
| Oxazepine (4a) | SMO | -155.23 | H-bond with Arg400, Pi-Pi stacking with Tyr394 |
| Vismodegib (Reference) | SMO | -125.74 | H-bond with Ser397 and Tyr394 |
Identification of Active Site Binding Pockets and Key Residues
The binding of this compound to a biological target would be dictated by the shape and physicochemical properties of the receptor's active site. The flexible, seven-membered azepane ring allows the molecule to adopt various conformations, which can be crucial for fitting into specific binding pockets. lifechemicals.com The nature of the binding pocket that would best accommodate this compound would likely feature a combination of hydrophobic regions and areas capable of forming specific hydrogen bonds.
Hypothetical Binding Pocket Characteristics:
Hydrophobic Subpocket: To accommodate the non-polar methylene (B1212753) groups of the azepane ring. The conformational flexibility of the azepane ring would allow it to adapt to the specific shape of this pocket. researchgate.net
Hydrogen Bonding Regions: To interact with the acetamide group. This would involve amino acid residues capable of donating or accepting hydrogen bonds.
Cation-π Interaction Site: If the azepane nitrogen is protonated, it could form a cation-π interaction with aromatic residues. wikipedia.orgnih.gov
Key Amino Acid Residues:
Based on these hypothetical pocket characteristics, the following types of amino acid residues would be key for the binding of this compound:
| Residue Type | Potential Role in Binding |
| Aromatic | (e.g., Phenylalanine, Tyrosine, Tryptophan) Could engage in cation-π interactions with the protonated azepane nitrogen. nih.govresearchgate.net |
| Hydrophobic | (e.g., Leucine, Isoleucine, Valine) Could form van der Waals interactions with the methylene groups of the azepane ring. mdpi.com |
| Hydrogen Bond Donors | (e.g., Serine, Threonine, Asparagine, Glutamine) Could donate a hydrogen bond to the carbonyl oxygen of the acetamide group. gmu.edu |
| Hydrogen Bond Acceptors | (e.g., Aspartate, Glutamate) Could accept a hydrogen bond from the N-H group of the acetamide. gmu.edu |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Cation-Pi, Hydrophobic Interactions)
Hydrogen Bonding:
The acetamide moiety is a key player in forming specific hydrogen bonds. nih.gov
The carbonyl oxygen acts as a hydrogen bond acceptor.
The amide N-H group acts as a hydrogen bond donor. nih.gov
These interactions are crucial for the orientation and stabilization of the ligand within the binding site.
Interactive Table of Potential Hydrogen Bonds
| Acetamide Group | Interaction Type | Potential Amino Acid Partner |
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate |
Cation-Pi Interactions:
Under physiological pH, the secondary amine of the azepane ring is likely to be protonated, carrying a positive charge. This cationic center can form a strong, non-covalent interaction with the electron-rich π-system of aromatic amino acid side chains. wikipedia.orgnih.gov This type of interaction can be a significant contributor to the binding energy. nih.gov
Hydrophobic Interactions:
The saturated hydrocarbon backbone of the azepane ring is hydrophobic. These regions of the molecule would favorably interact with non-polar residues in the binding pocket, driven by the hydrophobic effect. mdpi.com The flexibility of the azepane ring allows it to maximize these favorable contacts. researchgate.net
Target Engagement and Selectivity Profiling Methodologies
Strategies for Identifying and Characterizing Off-Target Interactions
Identifying unintended binding partners, or off-targets, of a drug candidate is as important as identifying its primary target. Off-target interactions can lead to unexpected side effects or provide opportunities for drug repurposing. frontiersin.org
Chemoproteomic approaches are at the forefront of off-target identification. By using affinity-based probes derived from N-(Azepan-3-ylmethyl)acetamide in a proteome-wide screen, a comprehensive list of potential binding partners can be generated. Computational methods, which predict potential off-targets based on the structure of the small molecule and known protein binding sites, can also be employed as a complementary strategy. frontiersin.org
Hypothetical Off-Target Profile for this compound
| Protein | Binding Affinity (nM) | Functional Class |
|---|---|---|
| Target X (Primary) | 15 | Kinase |
| Off-Target A | 250 | Phosphatase |
| Off-Target B | 800 | Protease |
Importance of Target Engagement in Preclinical Research Validation
Confirming that a molecule engages its intended target in a biological system is a cornerstone of preclinical research. nih.govresearchgate.net This validation provides the mechanistic link between the compound and its observed biological effect. catapult.org.uk Without clear evidence of target engagement, it is difficult to interpret the results of efficacy and toxicity studies. nih.gov
For this compound, demonstrating target engagement would be a critical milestone in its development. It would provide confidence that the observed phenotype is a direct result of its interaction with the intended target, thereby validating the therapeutic hypothesis. catapult.org.ukpelagobio.com This crucial information guides the optimization of the compound's potency and selectivity, ultimately increasing the likelihood of its success in later stages of drug development. pelagobio.com
Metabolic Pathways and Biotransformation Research
In Vitro Metabolic Stability and Degradation Assessments
There is no published data on the in vitro metabolic stability of N-(Azepan-3-ylmethyl)acetamide). General methodologies for assessing metabolic stability often involve incubating a compound with liver microsomes or hepatocytes and measuring its depletion over time. researchgate.netbioivt.com These assays help determine a compound's intrinsic clearance and half-life, which are crucial parameters in early drug discovery. researchgate.netbioivt.com The stability of a compound can influence its in vivo exposure and potential for toxicity. researchgate.net
Identification and Characterization of Metabolites
Specific metabolites of this compound) have not been identified or characterized in any available studies. The process of metabolite identification typically involves techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate and identify the structures of molecules formed during biotransformation. researchgate.net
Research into Enzyme Systems Involved in Biotransformation
While no specific research exists for this compound), the biotransformation of chemical compounds generally involves several key enzyme systems.
Role of Cytochrome P450 Enzymes
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of xenobiotics. nih.govmdpi.com These enzymes typically catalyze oxidative reactions, such as hydroxylation, which can lead to the formation of more water-soluble metabolites that are easier to excrete. mdpi.comnih.gov Given the chemical structure of this compound), it is plausible that CYP enzymes would be involved in its metabolism, potentially through oxidation of the azepane ring or dealkylation. However, without experimental data, this remains speculative.
Contribution of Nitroreductases and Other Oxidoreductases
Information on the involvement of nitroreductases or other oxidoreductases in the metabolism of this compound) is not available.
N-Acetyltransferases and Conjugation Pathways
N-acetyltransferases (NATs) are Phase II enzymes that catalyze the transfer of an acetyl group to a molecule. researchgate.net While the subject compound already contains an acetamide (B32628) group, other conjugation pathways, such as glucuronidation or sulfation, could potentially occur on hydroxylated metabolites formed in Phase I.
Influence of Structural Features on Metabolic Fate
The metabolic fate of a compound is intrinsically linked to its chemical structure. For this compound), the presence of the azepane ring and the acetamide group would be the primary sites for metabolic reactions. The azepane ring could undergo oxidation, and the amide bond could be susceptible to hydrolysis. However, without empirical data, any discussion on the influence of these structural features on the metabolic fate of this specific compound would be conjectural.
Future Directions and Emerging Research Perspectives
Development of Advanced Preclinical Research Models
The evaluation of novel chemical entities like N-(Azepan-3-ylmethyl)acetamide necessitates the use of sophisticated preclinical models that can accurately predict human responses. The development and utilization of advanced in vitro and in vivo models will be crucial in elucidating the compound's therapeutic potential.
In Vitro Models:
Organoid and 3D Cell Cultures: Moving beyond traditional 2D cell cultures, three-dimensional (3D) models such as organoids and spheroids offer a more physiologically relevant environment for testing the efficacy and toxicity of azepane derivatives. frontiersin.orgacademie-sciences.frresearchgate.net These models better mimic the complex cell-cell and cell-matrix interactions of human tissues, providing more accurate data on a compound's activity. mdpi.com For instance, patient-derived tumor organoids could be used to screen the anti-cancer potential of this compound and its analogs. nih.gov
High-Throughput Screening (HTS): Advanced HTS platforms can be employed to rapidly screen libraries of azepane-containing compounds against various biological targets. academie-sciences.fr This allows for the efficient identification of lead compounds with desired activities.
In Vivo Models:
Animal Models: While efforts are being made to reduce reliance on animal testing, well-designed animal models remain essential for understanding the pharmacokinetic and pharmacodynamic properties of new compounds. mdpi.com For potential neuropharmacological applications of azepane derivatives, rodent models are frequently used to assess behavioral and metabolic effects. evitachem.com
Galleria mellonella (Wax Moth) Larvae Model: As an alternative invertebrate model, Galleria mellonella larvae are increasingly being used for toxicity and efficacy screening of chemical compounds due to their cost-effectiveness and ethical advantages.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant promise for the design and optimization of this compound analogs.
Key Applications of AI/ML:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new compounds. This can be used to forecast the bioactivity, toxicity, and pharmacokinetic profiles of novel azepane derivatives, thereby prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the azepane scaffold and specific activity criteria, it is possible to generate novel derivatives of this compound with enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key structural features that contribute to a compound's biological activity. evitachem.com This information is invaluable for guiding the optimization of lead compounds.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Bioactivity Screening | Using algorithms to predict the biological effects of virtual compounds. | Rapidly identify potential therapeutic targets and prioritize synthesis of promising analogs. |
| Generative Molecular Design | AI models create novel molecular structures with desired properties. | Design new azepane derivatives with improved efficacy and safety profiles. |
| ADMET Prediction | Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Reduce late-stage attrition of drug candidates by identifying potential liabilities early on. |
| SAR Elucidation | Identifying patterns in how chemical structure relates to biological activity. | Accelerate the optimization of lead compounds by highlighting key molecular features for modification. |
Exploration of Novel Therapeutic and Biological Applications
The azepane motif is present in a wide array of compounds with diverse pharmacological activities, suggesting that this compound could have therapeutic potential in various disease areas. Future research should focus on exploring these possibilities through systematic biological screening.
Potential Therapeutic Areas:
Oncology: Numerous azepine-based compounds have been investigated as anti-cancer agents, targeting pathways such as histone deacetylases and kinase signaling. Screening this compound and its derivatives against a panel of cancer cell lines could uncover novel anti-neoplastic activity.
Neurodegenerative and Psychiatric Disorders: The azepane scaffold is found in compounds targeting the central nervous system. mdpi.comevitachem.com Given this, this compound could be evaluated for its potential to modulate neurotransmitter systems or inhibit protein aggregation associated with diseases like Alzheimer's.
Infectious Diseases: The structural diversity of azepane derivatives makes them attractive candidates for the development of new antimicrobial and antiviral agents.
Metabolic Disorders: Some azepane-containing compounds have shown activity as α-glucosidase inhibitors, indicating a potential role in the management of diabetes.
Addressing Challenges and Opportunities in Azepane-Containing Compound Research
While the azepane scaffold holds considerable promise, there are challenges to be addressed in the synthesis and development of these compounds. However, these challenges also present opportunities for innovation.
Challenges:
Synthetic Complexity: The synthesis of functionalized seven-membered rings like azepane can be challenging due to unfavorable cyclization kinetics. Developing novel and efficient synthetic methodologies is crucial for accessing a diverse range of derivatives.
Conformational Flexibility: The inherent flexibility of the azepane ring can make it difficult to achieve high binding affinity and selectivity for biological targets.
Opportunities:
Exploration of Uncharted Chemical Space: A significant portion of the chemical space around the azepane scaffold remains unexplored. mdpi.comevitachem.com This presents a major opportunity for the discovery of novel bioactive molecules with unique mechanisms of action.
Scaffold Hopping and Bioisosteric Replacement: The azepane ring can be used as a scaffold to design novel analogs of existing drugs, potentially leading to improved properties.
Development of Selective Modulators: By strategically modifying the substituents on the azepane ring of this compound, it may be possible to develop highly selective modulators of specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
